molecular formula C11H17NO2S B452057 N-(pentan-3-yl)benzenesulfonamide

N-(pentan-3-yl)benzenesulfonamide

Cat. No.: B452057
M. Wt: 227.33g/mol
InChI Key: SIMFCEUKXYSWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pentan-3-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentan-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C5H11NH2C6H5SO2NHC5H11+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_5\text{H}_{11}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{C}_5\text{H}_{11} + \text{HCl} C6​H5​SO2​Cl+C5​H11​NH2​→C6​H5​SO2​NHC5​H11​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(pentan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Major Products

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Pentan-3-amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(pentan-3-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(pentan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(butyl)benzenesulfonamide
  • N-(methyl)benzenesulfonamide
  • N-(ethyl)benzenesulfonamide

Uniqueness

N-(pentan-3-yl)benzenesulfonamide is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33g/mol

IUPAC Name

N-pentan-3-ylbenzenesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-3-10(4-2)12-15(13,14)11-8-6-5-7-9-11/h5-10,12H,3-4H2,1-2H3

InChI Key

SIMFCEUKXYSWFO-UHFFFAOYSA-N

SMILES

CCC(CC)NS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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